![molecular formula C18H28N4O2 B5570786 2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)
2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one is a compound that falls within the broader category of diazaspirodecane derivatives. These compounds have been studied for various potential pharmacological activities, including antihypertensive and antimicrobial effects.
Synthesis Analysis
The synthesis of diazaspirodecane derivatives involves various chemical pathways. For instance, Caroon et al. (1981) described the preparation of similar compounds for screening as antihypertensive agents (Caroon et al., 1981). Similarly, Farag et al. (2008) detailed the regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives (Farag et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspirodecane derivatives can be complex, involving various stereoisomers and cyclic structures. Mori and Ikunaka (1984) synthesized different stereoisomers of a related compound, providing insights into the stereochemical aspects of these molecules (Mori & Ikunaka, 1984).
Chemical Reactions and Properties
Diazaspirodecane derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, Georgiadis (1986) explored the hydrogenolysis of related compounds, revealing insights into their chemical reactivity (Georgiadis, 1986).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The synthesis and characterization studies, like those by Singh et al. (2014), often provide data on these physical aspects (Singh et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for comprehending the potential applications of diazaspirodecane derivatives. Studies like Shukla et al. (2016) offer insights into the chemical properties by examining specific interactions and reactivities of similar compounds (Shukla et al., 2016).
Aplicaciones Científicas De Investigación
Antihypertensive Activity
- The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their evaluation as antihypertensive agents have been documented. Some compounds demonstrated activity as alpha-adrenergic blockers, with variations in their selectivity towards alpha 1- or alpha 2-adrenoceptors. This suggests their potential utility in the development of antihypertensive medications (Caroon et al., 1981).
NK2 Receptor Antagonism
- Research on spiropiperidines as non-peptide tachykinin NK2 receptor antagonists has shown that certain derivatives, such as 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, exhibit potent antagonist activity in guinea pig trachea, indicating their potential in treating respiratory conditions (Smith et al., 1995).
Structural Analysis
- The crystal structure of related compounds has been studied to understand their molecular configurations and interactions. For instance, the structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate reveals insights into its molecular geometry, which could inform the design of new compounds with enhanced pharmacological properties (Gelli et al., 1994).
Synthesis of Diazaspiro Derivatives
- The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives demonstrates the versatility of these compounds in chemical synthesis, potentially leading to novel pharmaceuticals (Farag et al., 2008).
Propiedades
IUPAC Name |
2-ethyl-8-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-5-20-12-18(11-15(20)23)7-9-21(10-8-18)17(24)16-13(3)19-22(6-2)14(16)4/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGAIFCXPKWHFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=C(N(N=C3C)CC)C)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.